

# Application Notes and Protocols for WAY-213613 in In Vitro Neuroprotection Studies

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Compound of Interest		
Compound Name:	WAY-213613	
Cat. No.:	B1683084	Get Quote

#### Introduction

**WAY-213613** is a potent and selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2] EAAT2 is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate from the extracellular space in the central nervous system (CNS).[3] This clearance is crucial for maintaining normal synaptic function and preventing excitotoxicity, a pathological process in which excessive glutamate receptor stimulation leads to neuronal damage and death.[3][4]

Due to its selective inhibition of EAAT2, **WAY-213613** serves as a critical pharmacological tool for in vitro neuroprotection studies. It can be used to:

- Create an in vitro model of glutamate excitotoxicity by preventing glutamate uptake, leading to neuronal damage.
- Elucidate the mechanism of action of potential neuroprotective compounds. For instance, if a compound's neuroprotective effect is diminished or abolished in the presence of WAY-213613, it indicates that the compound's mechanism is dependent on functional EAAT2 transport.[5][6]

These application notes provide detailed protocols and data for utilizing **WAY-213613** in in vitro neuroprotection and excitotoxicity models.

## Data Presentation: Properties and Inhibitory Activity of WAY-213613

The following tables summarize the key properties and inhibitory profile of WAY-213613.

Table 1: Physicochemical Properties of WAY-213613

Property	Value	Reference
IUPAC Name	(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid	[2]
Molecular Formula	C16H13BrF2N2O4	[7]
Molar Mass	415.19 g/mol	[2][7]
CAS Number	868359-05-1	[2][7]
Solubility	Soluble to 100 mM in DMSO and 100 mM in 1eq. NaOH	[7]

Table 2: In Vitro Inhibitory Activity of WAY-213613 on Human EAAT Subtypes

This table presents the half-maximal inhibitory concentration (IC<sub>50</sub>) values, which quantify the concentration of **WAY-213613** required to inhibit 50% of the transporter activity. The data demonstrates the compound's high selectivity for EAAT2.

Transporter Subtype	IC50 (nM)	Fold Selectivity vs. EAAT2	Reference
EAAT1 (GLAST)	5004	> 58-fold	[8][9]
EAAT2 (GLT-1)	85	-	[1][8][9]
EAAT3 (EAAC1)	3787	> 44-fold	[8][9]

Table 3: Inhibitory Constant (K<sub>i</sub>) of WAY-213613



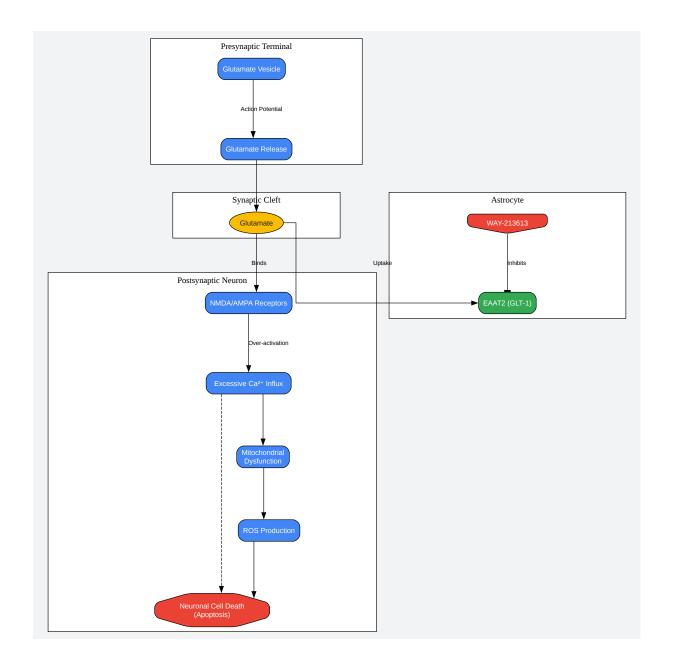
This table shows the results from a kinetic characterization study of **WAY-213613** on synaptosomal L-[<sup>3</sup>H]glutamate uptake. The profile is consistent with a competitive mode of inhibition.

WAY-213613 Concentration	Estimated K <sub>I</sub> (nM)	Reference
3 nM	15	[8][10]
30 nM	41	[8][10]
300 nM	55	[8][10]

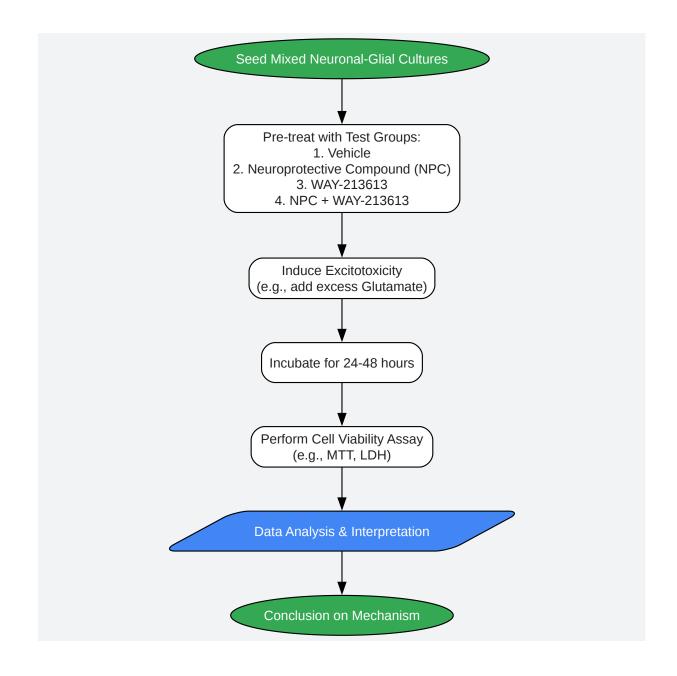
## Signaling and Experimental Workflows Mechanism of EAAT2 Inhibition-Induced Excitotoxicity

The following diagram illustrates the central role of EAAT2 in maintaining glutamate homeostasis and how its inhibition by **WAY-213613** leads to excitotoxic neuronal death.

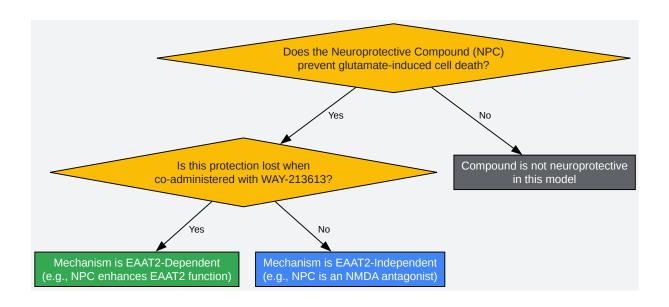












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